4-Amino-3-fluoro-5-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluoro-5-iodobenzenesulfonamide is a chemical compound with the molecular formula C6H6FIN2O2S. It is a sulfonamide derivative, characterized by the presence of amino, fluoro, and iodo substituents on a benzenesulfonamide core.
Preparation Methods
The synthesis of 4-amino-3-fluoro-5-iodobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Sulfonation: Finally, the amino-iodo-fluoro compound is sulfonated using chlorosulfonic acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-3-fluoro-5-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-fluoro-5-iodobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential antibacterial and antifungal properties.
Material Science: The compound’s unique substituents make it useful in the development of advanced materials, such as light-emitting devices and sensors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-amino-3-fluoro-5-iodobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as a competitive inhibitor of bacterial enzymes, such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
4-Amino-3-fluoro-5-iodobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Properties
Molecular Formula |
C6H6FIN2O2S |
---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
4-amino-3-fluoro-5-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6FIN2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
KDXNVSMWRXCNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.